9H-9,10-Ethanoacridine

Description

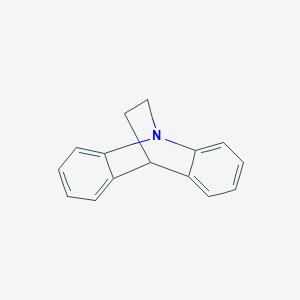

Structure

3D Structure

Properties

CAS No. |

4378-82-9 |

|---|---|

Molecular Formula |

C15H13N |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

1-azatetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene |

InChI |

InChI=1S/C15H13N/c1-3-7-14-12(5-1)11-9-10-16(14)15-8-4-2-6-13(11)15/h1-8,11H,9-10H2 |

InChI Key |

LCUFLMBFUQIMBO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2C3=CC=CC=C3C1C4=CC=CC=C42 |

Origin of Product |

United States |

Contextualization Within Polycyclic Aromatic Systems Research

Polycyclic aromatic hydrocarbons (PAHs) and their heteroaromatic analogues are fundamental to many areas of chemical research. The introduction of a bridge, such as the ethano bridge in 9H-9,10-Ethanoacridine, imposes a rigid, three-dimensional structure upon the otherwise planar aromatic system. This structural constraint is of great interest to chemists as it can significantly alter the electronic and steric properties of the molecule compared to its non-bridged counterparts.

The core of this compound is the acridine (B1665455) nucleus, a nitrogen-containing heterocyclic aromatic compound. The medicinal chemistry of acridine and its derivatives is extensive, with numerous compounds developed as anticancer agents and biological probes. nih.gov The incorporation of an ethano bridge creates a triptycene-like architecture, which can influence how the molecule interacts with biological targets or participates in further chemical transformations. Research into related bridged systems, such as those derived from anthracene (B1667546), has demonstrated the potential for these compounds to serve as versatile building blocks in the synthesis of complex molecules and materials. researchgate.netwikipedia.org

Historical Perspectives on the Study of 9,10 Bridgehead Systems

The investigation of 9,10-bridgehead systems has a rich history, rooted in the exploration of the Diels-Alder reaction. wikipedia.org This powerful cycloaddition reaction, discovered by Otto Diels and Kurt Alder in 1928, allows for the formation of six-membered rings and has been instrumental in the synthesis of a wide variety of complex cyclic and polycyclic structures. wikipedia.orgsigmaaldrich.com The reaction of a conjugated diene with a dienophile provides a direct route to bridged bicyclic systems. sigmaaldrich.com

In the context of 9H-9,10-Ethanoacridine, the key synthetic transformation would conceptually involve the [4+2] cycloaddition of acridine (B1665455), acting as the diene component, with an ethylene (B1197577) equivalent as the dienophile. While the direct Diels-Alder reaction with ethylene itself can be challenging due to the need for forcing conditions, various ethylene equivalents have been developed to facilitate such transformations under milder conditions. ucla.edu The study of the Diels-Alder reaction with superelectrophiles has also expanded the scope of this chemistry, enabling reactions with otherwise unreactive dienophiles like ethylene. nih.gov

The synthesis of the closely related 9,10-dihydro-9,10-ethanoanthracene (B1295376) derivatives has been well-documented and often serves as a model for the synthesis of other 9,10-bridgehead systems. wikipedia.org These syntheses typically employ the Diels-Alder reaction between anthracene (B1667546) and a suitable dienophile. The functionalization of the bridgehead positions in these systems has also been an area of active research, allowing for the introduction of various substituents and the exploration of their impact on the molecule's properties. rsc.org

Chemical Reactivity and Mechanistic Studies of 9h 9,10 Ethanoacridine

Investigations into Pericyclic and Cycloaddition Reactivity

The rigid, boat-like conformation of the central dihydroacridine ring in 9H-9,10-ethanoacridine and its derivatives influences their participation in pericyclic reactions, particularly Diels-Alder cycloadditions. While the ethano bridge prevents the direct aromatization to an anthracene-type diene system, which is a common pathway for 9,10-dihydroanthracenes in the presence of dienophiles and an oxidant, the acridine (B1665455) moiety itself can be involved in cycloaddition chemistry. eurekaselect.comresearchgate.net

Research on analogous systems, such as 9,10-dihydroanthracene, has shown that dehydrogenation to the corresponding aromatic anthracene (B1667546) is a key step to enable its function as a diene in Diels-Alder reactions with various N-substituted maleimides. eurekaselect.comresearchgate.net This process can be facilitated by activated carbon, which promotes the elimination of hydrogen. eurekaselect.comresearchgate.net While direct evidence for this compound acting as a diene precursor in a similar domino dehydrogenation/Diels-Alder sequence is limited, the general principle highlights a potential, albeit likely challenging, reaction pathway.

The reactivity in cycloaddition reactions is significantly influenced by the electronic nature of the reactants and the reaction medium. For instance, studies on the Diels-Alder reactions of various dienes with dienophiles in aqueous media have demonstrated remarkable rate accelerations and enhanced selectivities. academie-sciences.fr This is attributed to the hydrophobic effect and the high cohesive energy density of water. academie-sciences.fr While not specifically focused on this compound, these findings suggest that its cycloaddition reactivity could be modulated by the choice of solvent system.

Hydrogen Transfer Reaction Mechanisms involving 9,10-Dihydroacridine (B10567) Analogues

9,10-Dihydroacridine and its derivatives, including this compound, are well-known as effective hydrogen donors in various chemical and biological processes. The mechanism of hydrogen transfer from these compounds has been a subject of extensive investigation, with the general consensus pointing towards a multi-step process involving electron transfer, proton transfer, and another electron transfer (E-P-E), rather than a direct one-step hydride transfer.

Studies on 9-substituted 10-methyl-9,10-dihydroacridines (AcrHR) reacting with hydride acceptors have shown that the reactivity is highly dependent on the substituent at the 9-position. acs.org The large variation in reaction rates is primarily attributed to the rate of proton transfer from the radical cation (AcrHR•+) formed after an initial electron transfer. acs.org A negative temperature dependence observed in some cases provides strong evidence for the formation of a charge-transfer (CT) complex along the reaction pathway. acs.org

The oxidation of 10-methyl-9,10-dihydroacridine (AcrH2) by various transition metal oxidants further elucidates the stepwise nature of the hydrogen transfer. acs.org The reaction typically proceeds through:

An initial rate-determining one-electron transfer to form the radical cation AcrH2•+. acs.org

A subsequent, slower, and reversible ionization/protonation of AcrH2•+ to form the acridinyl radical AcrH•. acs.org

A final, rapid oxidation of AcrH• to the stable acridinium (B8443388) cation AcrH+. acs.org

The nature of the oxidant can influence the dominant pathway. For instance, the oxidation of AcrH2 by chromium(VI) is a chain reaction initiated by a one-electron transfer. acs.org In contrast, the reaction with Cr(V) can proceed competitively through both hydrogen atom abstraction and hydride ion abstraction. acs.org

The mechanisms of flavin-mediated oxidations, which often involve NADH analogues like dihydroacridines, also highlight the dichotomy between hydride and hydrogen-atom transfer. usp.br The specific pathway is dependent on the nature of the substrate and the reaction environment. usp.br

Table 1: Mechanistic Steps in Hydrogen Transfer from 9,10-Dihydroacridine Analogues

| Step | Description | Key Intermediates | Influencing Factors |

| 1. Electron Transfer | Initial transfer of a single electron from the dihydroacridine to the acceptor. | Dihydroacridine radical cation (AcrH2•+) | Redox potential of the acceptor, solvent polarity. |

| 2. Proton Transfer | Transfer of a proton from the dihydroacridine radical cation. | Acridinyl radical (AcrH•) | Acidity of the radical cation, basicity of the acceptor radical anion. |

| 3. Electron Transfer | Final transfer of an electron from the acridinyl radical to the acceptor. | Acridinium cation (AcrH+) | Redox potential of the acridinyl radical. |

Rearrangement Pathways and Isomerization Processes

The rigid ethano bridge in this compound significantly restricts large-scale skeletal rearrangements and isomerizations that might be observed in more flexible dihydroacridine systems. The boat conformation of the central ring is locked, preventing ring-flipping or other conformational isomerizations.

However, under sufficiently energetic conditions, such as photolysis or thermolysis, rearrangements involving the ethano bridge or the acridine core could potentially occur. These might include sigmatropic rearrangements or electrocyclic ring-opening/closing reactions, though specific studies on this compound in this context are not widely reported. The stability of the this compound framework makes such transformations energetically demanding.

Oxidation-Reduction Chemistry of the Acridine Moiety

Studies on related 9-anilinoacridines have shown that they can undergo a chemically reversible two-electron oxidation to form quinone diimines. nih.gov The redox potentials for these processes are influenced by the electronic properties of substituents on the aniline (B41778) ring, with electron-donating groups facilitating oxidation. nih.gov Substituents on the acridine ring itself have a lesser effect on the redox potential, suggesting limited electronic communication between the acridine and aniline rings in those specific systems. nih.gov While this compound lacks the anilino substituent, this research highlights the general susceptibility of the acridine core to oxidation and the influence of substituents on its redox properties.

The reduction of the acridinium form back to the dihydroacridine is also a key process. This can be achieved using various reducing agents and is a fundamental reaction in the context of using acridinium salts as catalysts or redox mediators.

Table 2: Redox Potentials of Selected 9-Anilinoacridine Analogues

| Compound Type | Substituent Effect | E1/2 (V) |

| 1'-Substituted 9-Anilinoacridines | Electron-donating groups on the aniline ring lower the oxidation potential. | Varies with substituent |

| 3'-Substituted 9-Anilinoacridines | Substituent effects are observed. | Varies with substituent |

| Acridine-Substituted Analogues | Substituents on the acridine ring have a minimal effect on the redox potential. | Relatively constant |

Note: Specific E1/2 values are dependent on the exact substituent and experimental conditions.

Radical Chemistry of this compound Systems

As established in the discussion of hydrogen transfer mechanisms, radical intermediates play a crucial role in the chemistry of 9,10-dihydroacridine analogues. The formation of the 9,10-dihydroacridine radical cation (AcrH2•+) via one-electron oxidation is a key initial step in many reactions. acs.orgacs.org This radical cation can then undergo further reactions, most notably proton loss to form the neutral acridinyl radical (AcrH•). acs.org

The stability and reactivity of these radical species are influenced by the substitution pattern on the acridine ring system. The rigid structure of this compound may impart specific stability or reactivity to the corresponding radical intermediates compared to more flexible analogues. The geometry of the radical cation and the subsequent radical will be constrained by the ethano bridge, which could affect their electronic properties and reaction kinetics.

The acridinyl radical itself is a key chain-carrying intermediate in some oxidation reactions, such as the oxidation of 10-methyl-9,10-dihydroacridine by Cr(V). acs.org This highlights the importance of understanding the radical chemistry of these systems to control and predict their reactivity.

Metal-Catalyzed Transformations and Coupling Reactions

The acridine scaffold can be a ligand for various transition metals, and the C-H bonds of the dihydroacridine core can be subject to metal-catalyzed functionalization. While specific studies on metal-catalyzed transformations of this compound are not extensively documented, the principles of C-H activation and cross-coupling reactions are applicable.

Palladium, rhodium, and iridium catalysts are known to mediate the C-H functionalization of a wide range of heterocyclic compounds. These reactions could potentially be applied to the this compound system to introduce new functional groups at various positions on the aromatic rings. The directing group ability of the nitrogen atom in the acridine core could be exploited to achieve site-selective C-H activation.

Furthermore, the acridinium form of the molecule could participate in metal-catalyzed coupling reactions. For example, acridinium salts can act as photo-redox catalysts, facilitating a variety of organic transformations. The specific steric and electronic properties of the 9H-9,10-ethanoacridinium ion would influence its efficacy in such catalytic cycles.

Structural Modification and Derivative Chemistry of 9h 9,10 Ethanoacridine

Design Principles for Novel 9H-9,10-Ethanoacridine Derivatives

The design of novel this compound derivatives is a strategic endeavor, guided by the principles of medicinal chemistry to enhance therapeutic efficacy and specificity. The core scaffold of acridine (B1665455) and its derivatives is recognized for a wide spectrum of biological activities, and the ethano bridge introduces a rigid, three-dimensional character that can be exploited for precise molecular recognition. researchgate.net The primary design considerations revolve around the strategic placement of substituents on the aromatic rings, the nitrogen atom, and the ethano bridge to modulate physicochemical properties and biological interactions.

A key design principle involves the introduction of functional groups that can engage in specific interactions with biological targets. For instance, the incorporation of basic side chains, such as N,N-diethylamine, has been shown to be crucial for the activity of some acridine derivatives. nih.gov The design of novel derivatives often involves computational modeling to predict binding affinities and conformational preferences. Molecular modeling studies on related heterocyclic systems have demonstrated that even subtle changes, like the introduction of a halogen substituent, can significantly influence the spatial arrangement of other functional groups. nih.gov

Furthermore, the concept of "privileged scaffolds" is central to the design of new ethanoacridine derivatives. nih.govgrafiati.com A privileged scaffold is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The this compound skeleton, with its defined stereochemistry and multiple points for functionalization, represents such a scaffold, offering the potential to generate diverse libraries of compounds for high-throughput screening.

Synthesis and Characterization of Substituted Ethanoacridines

The synthesis of substituted this compound derivatives is a field of active research, with various strategies being developed to introduce functionality at specific positions of the tetracyclic core. These synthetic efforts are crucial for exploring the structure-activity relationships and for developing new therapeutic agents and materials.

The nitrogen atom of the acridine nucleus is a prime site for substitution, allowing for the introduction of a wide array of functional groups that can significantly impact the molecule's properties. Synthetic routes to N-substituted acridone (B373769) derivatives, which are structurally related to ethanoacridines, often involve the reaction of a pre-formed acridone with various alkylating or arylating agents. researchgate.net For instance, a series of 10-N-substituted acridones bearing alkyl side chains with terminal tertiary amine groups have been synthesized to explore their potential as chemosensitizers. researchgate.net

Bridgehead functionalization of triptycene-like structures, which share the rigid bicyclic framework with this compound, provides valuable insights into the synthesis of bridgehead-substituted derivatives. rsc.orgnih.gov For example, the synthesis of 9,10-diboratatriptycene salts and their subsequent bridgehead derivatization have been reported. rsc.orgnih.gov These methods often involve the generation of highly reactive intermediates that can be trapped to install functional groups at the bridgehead positions. While not directly on the ethanoacridine system, these studies demonstrate the feasibility of modifying these sterically hindered positions.

The following table provides a summary of representative synthetic methods for N-substituted and bridgehead-substituted derivatives of related scaffolds.

| Derivative Type | Synthetic Approach | Starting Material | Reagents | Reference |

| N-Substituted Acridones | Alkylation | Acridone | Alkyl halides with terminal amines | researchgate.net |

| Bridgehead-Substituted Diboratatriptycenes | Cycloaddition and Derivatization | 9,10-dihydro-9,10-diboraanthracenes | Benzyne, CH₂Cl₂ | rsc.orgnih.gov |

The development of polyfunctionalized ethanoacridine scaffolds is essential for creating molecules with complex interaction patterns and for fine-tuning their biological activities. The synthesis of such derivatives often requires multi-step sequences that allow for the regioselective introduction of various substituents.

The synthesis of novel acridine N-acylhydrazone derivatives, for example, involves the initial preparation of acridin-4-carbaldehyde, which then serves as a versatile intermediate for further functionalization. mdpi.com This aldehyde can be reacted with a variety of hydrazides to generate a library of compounds with diverse substituents on the periphery of the acridine core. mdpi.com

Furthermore, the synthesis of 9-N-substituted-13-alkylberberine derivatives, another class of complex heterocyclic compounds, highlights the strategies that can be employed to create polyfunctionalized molecules. nih.gov These strategies often involve the protection and deprotection of reactive sites to achieve the desired substitution pattern. The structural characterization of these complex molecules relies heavily on a combination of 1D and 2D NMR techniques, as well as mass spectrometry and single-crystal X-ray diffraction. mdpi.com

Conformational Analysis of 9,10-Ethanoacridine and its Derivatives

Computational modeling plays a crucial role in understanding the conformational preferences of these molecules. nih.gov Techniques such as molecular mechanics and quantum chemical calculations can be used to determine the stable conformations and the energy barriers between them. For instance, conformational analysis of related heterocyclic systems has shown that the presence of certain substituents can exert a pronounced steric directing effect on adjacent side chains. nih.gov

X-ray crystallography provides definitive experimental evidence of the solid-state conformation of these molecules. The crystal structure of diethyl 9,10-dihydro-9,10-ethanoanthracene-11,12-trans-dicarboxylate, a structurally similar compound, reveals the near C2 symmetry of the molecule in the crystalline state. researchgate.net The crystal structure of 9,10-dihydro-9,10-ethanoanthracene-11,12-dione (B3049934) also provides valuable data on the bond lengths and angles of the bridged system. nih.gov

The table below presents key structural parameters obtained from the crystal structure of 9,10-dihydro-9,10-ethanoanthracene-11,12-dione. nih.gov

| Parameter | Value |

| Molecular Formula | C₁₆H₁₀O₂ |

| Molecular Weight | 234.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

Structure-Reactivity Relationships in Modified Systems

The relationship between the structure of this compound derivatives and their reactivity is a critical aspect of their chemistry. The electronic and steric properties of the substituents can significantly influence the reactivity of the acridine nucleus and the ethano bridge.

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For acridine derivatives, SAR studies have indicated that the nature and position of substituents on the acridine ring, as well as the type of side chain attached to the nitrogen atom, are crucial for their biological effects. researchgate.netnih.gov For example, in a series of acridine derivatives, the presence of a N,N-diethylamine moiety was found to be important for their activity. nih.gov

The introduction of substituents can also influence the reactivity of the molecule in chemical transformations. For instance, the electronic nature of the substituents on the aromatic rings can affect the susceptibility of the acridine nucleus to nucleophilic or electrophilic attack. The steric bulk of substituents can also play a significant role in directing the regioselectivity of reactions. The study of pyridine (B92270) derivatives has shown that the presence and positions of certain groups like -OMe, -OH, and -C=O can enhance their antiproliferative activity, while bulky groups or halogens can decrease it. mdpi.com

Exploration of Ethanoacridine-Based Molecular Scaffolds

The this compound framework serves as a versatile molecular scaffold for the development of new molecules with a wide range of applications. Its rigid and well-defined three-dimensional structure makes it an attractive starting point for the design of ligands that can selectively interact with biological targets. researchgate.net

The concept of "privileged scaffolds" is particularly relevant to the ethanoacridine system. nih.govgrafiati.com By decorating the core structure with different functional groups, it is possible to generate a library of compounds that can be screened for various biological activities. For example, the acridine framework itself has been identified as a potentially interesting scaffold for developing novel multidrug resistance-reversing agents. nih.gov

The use of such scaffolds is a powerful strategy in drug discovery, as it allows for the efficient exploration of chemical space and the rapid identification of new lead compounds. The development of synthetic methodologies for the diversification of the ethanoacridine scaffold is therefore of great importance for its continued exploration in medicinal chemistry and materials science.

Advanced Characterization Techniques in 9h 9,10 Ethanoacridine Research

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Specific mass spectrometry data, including electron ionization (EI) mass spectra and fragmentation patterns for 9H-9,10-Ethanoacridine, were not found. The National Institute of Standards and Technology (NIST) database contains information for a related but distinct compound, 9,10-Ethanoanthracene-9(10H)-methylamine, N-methyl-, 9,10-dihydro, as well as for 9(10H)-Acridinone. However, the mass spectral behavior of these compounds would differ significantly from that of this compound due to their structural differences.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

There is a lack of published infrared (IR) and Raman spectroscopic data for this compound. Consequently, a detailed analysis of its vibrational modes and functional group absorptions cannot be provided at this time.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Characterization

No studies utilizing chiroptical techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) for the enantiomeric characterization of this compound or its derivatives were identified.

High-Resolution Microscopy Techniques for Material Characterization

Investigations into the material properties of this compound using high-resolution microscopy techniques like Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) appear to be absent from the current body of scientific literature.

Theoretical and Computational Investigations of 9h 9,10 Ethanoacridine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Analysisnih.gov

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for studying the electronic structure of many-atom systems. youtube.comnih.gov DFT calculations are based on the principle that the ground-state energy and all other ground-state properties of a molecule are a functional of the electron density. youtube.com This approach allows for the efficient calculation of molecular properties, including the geometry, electronic distribution, and spectroscopic parameters of molecules like 9H-9,10-Ethanoacridine. researchgate.netusd.ac.id By employing functionals like B3LYP with various basis sets, researchers can model the electronic environment of the molecule to predict its behavior and properties. researchgate.netusd.ac.id

HOMO-LUMO Energy Gap Determinationsnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical components of frontier molecular orbital theory. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that a molecule is more reactive and can be easily polarized. researchgate.net For aromatic systems similar to this compound, such as 9,10-Diphenylanthracene, DFT calculations have been used to determine these values. For instance, the anionic state of 9,10-Diphenylanthracene was found to have a small energy gap of 1.3679 eV, indicating high reactivity and conductivity. researchgate.netusd.ac.id Similar calculations for this compound would provide crucial data on its electronic character and stability.

Table 1: Illustrative Frontier Orbital Energies for this compound This table illustrates the type of data generated from DFT calculations. The values are hypothetical and serve as an example.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Molecular Electrostatic Potential (MEP) Mappingnih.gov

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule and to predict how it will interact with other species. The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions.

Typically, red areas signify regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue areas denote positive electrostatic potential, indicating electron-poor regions that are favorable for nucleophilic attack. Green areas represent neutral or zero potential regions. For this compound, an MEP map would likely show negative potential (red) around the electronegative nitrogen atom and the π-systems of the aromatic rings, highlighting these as potential sites for interaction with electrophiles. The hydrogen atoms would likely exhibit positive potential (blue).

Atomic Charge Distribution Analysisnih.gov

Analyzing the distribution of atomic charges within a molecule provides insight into its electronic structure, dipole moment, and chemical reactivity. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, performed through DFT calculations, can quantify the partial charge on each atom.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can explore the conformational landscape of a molecule, revealing its flexibility, stable conformations, and the dynamics of its structural transitions.

For a molecule like this compound, which has a rigid tricyclic core but potential flexibility in its ethano bridge, MD simulations could provide valuable information. These simulations can map the potential energy surface of the molecule, identifying low-energy (and thus more probable) conformations. This exploration is vital for understanding how the molecule's shape might influence its interaction with biological targets or other molecules in a condensed phase.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. researchgate.netresearchgate.net These studies involve mapping the potential energy surface of a reaction, from reactants to products, to identify the most energetically favorable pathway.

A key aspect of this analysis is locating the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor for its rate. For this compound, quantum chemical studies could be used to investigate potential reactions such as electrophilic substitution on the aromatic rings or reactions involving the nitrogen atom. By calculating the energies of reactants, products, intermediates, and transition states, researchers can build a detailed profile of a reaction's mechanism and feasibility. researchgate.net

Intermolecular Interaction Analysis and Hirshfeld Surface Analysisnih.gov

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is defined as the region in space where the contribution of a given molecule to the total electron density is greater than that of all other molecules in the crystal.

Studies on related acridine (B1665455) derivatives have shown that H···H interactions often dominate the crystal packing, with significant contributions as high as 79.1%. nih.gov Other important interactions can include C-H···π and, in substituted derivatives, O···H/H···O contacts. nih.govnih.gov For this compound, a Hirshfeld analysis would reveal the primary forces governing its solid-state structure, with a high percentage of H···H contacts expected due to the abundance of hydrogen atoms on its surface.

Table 2: Example Hirshfeld Surface Interaction Percentages from Acridine Derivatives This table shows published data for acridine derivatives, illustrating the typical contributions of different intermolecular contacts to the crystal packing. nih.govnih.gov

| Interaction Type | Contribution in an Octahydroacridine Derivative (%) nih.gov | Contribution in a Dodecahydroacridine Derivative (%) nih.gov |

| H···H | 79.1 | 66.9 |

| O···H/H···O | N/A | 22.1 |

| C···H/H···C | N/A | 9.2 |

| C-H···π | Present | N/A |

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides a powerful toolkit for the prediction of spectroscopic properties of complex organic molecules like this compound systems, complementing and guiding experimental work. Methods such as Density Functional Theory (DFT) are frequently employed to calculate various spectroscopic parameters with a high degree of accuracy. mdpi.com

Detailed computational analyses on related acridine derivatives have successfully predicted spectroscopic data. For instance, DFT calculations at the B3LYP level of theory with the 6-31G(d,p) basis set have been used to determine the geometric and electronic properties of similar heterocyclic systems. mdpi.com Such studies can elucidate the relationship between a molecule's structure and its spectroscopic signatures.

Key spectroscopic properties that can be computationally predicted include:

NMR Spectra: Theoretical calculations can predict 1H and 13C NMR chemical shifts. For example, in a study on trichloro-9,10-dihydro-9,10-ethanoanthracene-12-carbonitriles, regioisomers were distinguished by their calculated 1H-NMR spectra, with specific proton signals being shifted downfield due to the deshielding effects of nearby chlorine atoms. mdpi.com This level of detail is invaluable for structural elucidation.

UV-Vis Spectra: The electronic absorption spectra of acridine derivatives have been investigated using computational methods. Time-dependent DFT (TD-DFT) is a common approach to calculate the excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. Studies on acridine derivatives have shown that their interaction with biological macromolecules like DNA can lead to hypochromicity (a decrease in absorbance) and a hypsochromic shift (a blue shift to shorter wavelengths), which can be rationalized through computational models.

IR Spectra: Infrared spectroscopy is a key technique for identifying functional groups within a molecule. Computational methods can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. These calculated spectra can aid in the interpretation of experimental IR data and confirm the presence of specific structural motifs.

| Spectroscopic Property | Computational Method | Predicted Parameter | Typical Application |

| 1H, 13C NMR | DFT (e.g., B3LYP/6-31G(d,p)) | Chemical Shifts (δ) | Structural isomer differentiation mdpi.com |

| UV-Vis Absorption | TD-DFT | Excitation Energies (λmax) | Prediction of electronic transitions |

| Infrared (IR) | DFT | Vibrational Frequencies (cm-1) | Functional group identification |

Rational Design of Derivatives via In Silico Screening

The rational design of novel this compound derivatives with specific desired properties is a significant application of computational chemistry. In silico screening allows for the evaluation of large virtual libraries of compounds, saving considerable time and resources compared to traditional synthetic and testing approaches. This process typically involves a combination of cheminformatics, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. mdpi.com

The general workflow for the rational design of acridine derivatives often includes the following steps:

Scaffold Selection and Modification: Starting with the core this compound structure, various functional groups are computationally added at different positions to create a virtual library of derivatives.

Property Prediction: A range of physicochemical and biological properties are calculated for each derivative. This can include electronic properties like the HOMO-LUMO gap, which indicates the molecule's reactivity and stability. nih.gov For instance, a systematic computational study of acridine derivatives using conceptual density functional theory (CDFT) revealed that they tend to be better electron acceptors in their excited state. nih.gov

Molecular Docking: If the goal is to design a derivative that interacts with a specific biological target (e.g., an enzyme or DNA), molecular docking simulations are performed. These simulations predict the binding affinity and mode of interaction between the derivative and the target. For example, docking studies of 3,9-disubstituted acridines have been used to understand their interaction with topoisomerase I. nih.gov

ADMET Prediction: In silico tools are used to predict the pharmacokinetic and toxicity profiles of the designed derivatives. mdpi.com This helps to filter out compounds that are likely to have poor bioavailability or be toxic, focusing synthetic efforts on the most promising candidates. mdpi.com

Through such in silico screening, it is possible to identify derivatives with enhanced biological activity, improved selectivity, or better drug-like properties. For example, studies on other acridine derivatives have shown that the addition of specific substituents can significantly impact their ability to inhibit cancer cell growth or act as antifungal agents. mdpi.comnih.gov The table below summarizes the properties of conceptually designed derivatives based on principles from related acridine studies.

| Derivative | Modification | Predicted Property Enhancement | Computational Method |

| Derivative A | Addition of a carboxylic acid group | Increased hydrophilicity, potential for selective targeting mdpi.com | ADMET Prediction |

| Derivative B | Substitution at the 9-position | Altered DNA intercalation and topoisomerase inhibition nih.gov | Molecular Docking |

| Derivative C | Introduction of electron-withdrawing groups | Modified HOMO-LUMO gap, altered reactivity nih.gov | DFT Calculations |

Supramolecular Chemistry and Materials Applications of 9h 9,10 Ethanoacridine Frameworks

Investigation of Crystal Packing and Solid-State Structures

The investigation of crystal packing and solid-state structures of 9H-9,10-ethanoacridine derivatives is crucial for understanding their macroscopic properties and for the rational design of new materials. The inherent rigidity of the ethanoacridine framework significantly influences how these molecules arrange themselves in the crystalline state. X-ray crystallography is the primary tool for elucidating these structures, revealing a propensity for the formation of well-ordered, three-dimensional lattices.

Self-Assembly Principles of Ethanoacridine Derivatives

The self-assembly of this compound derivatives is a process driven by the spontaneous organization of individual molecules into ordered supramolecular structures. This process is governed by a delicate balance of various non-covalent interactions. The unique shape of the ethanoacridine scaffold, with its three-bladed propeller-like geometry, plays a pivotal role in directing the assembly process.

Key principles guiding the self-assembly of these derivatives include:

Shape Complementarity: The rigid, non-planar structure of the ethanoacridine unit encourages packing arrangements that maximize van der Waals contacts and minimize void space.

Directional Non-Covalent Interactions: The introduction of functional groups capable of forming specific interactions, such as hydrogen bonds or halogen bonds, can impart directionality to the self-assembly process, leading to the formation of predictable one-, two-, or three-dimensional networks.

Solvent Effects: The choice of solvent can significantly influence the self-assembly process by modulating the strength of intermolecular interactions and by solvating the molecular components to different extents.

Non-Covalent Interactions in 9,10-Ethanoacridine Systems

A variety of non-covalent interactions are responsible for the formation and stability of supramolecular assemblies based on the 9,10-ethanoacridine framework. These interactions, while individually weak, collectively dictate the structure and properties of the resulting materials.

| Interaction Type | Description |

| π-π Stacking | Interactions between the aromatic rings of adjacent ethanoacridine molecules. The relative orientation of the rings (e.g., face-to-face, face-to-edge) influences the strength of the interaction. |

| CH-π Interactions | Interactions between the C-H bonds of the ethano bridge or substituents and the π-electron clouds of the aromatic rings. |

| Hydrogen Bonding | When functional groups such as amides, carboxylic acids, or hydroxyls are present, hydrogen bonds can act as strong and directional linkers, promoting the formation of robust and well-defined supramolecular architectures. |

| van der Waals Forces | These ubiquitous, non-directional forces contribute significantly to the overall stability of the assemblies by maximizing intermolecular contacts. |

Understanding and controlling these non-covalent interactions is fundamental to the rational design of ethanoacridine-based supramolecular systems with desired topologies and functions.

Host-Guest Chemistry with Ethanoacridine-Based Receptors

The rigid, pre-organized cavity-like structures that can be formed by assembling this compound derivatives make them promising candidates for applications in host-guest chemistry. By incorporating suitable recognition sites, these frameworks can be designed to selectively bind a variety of guest molecules.

The design of ethanoacridine-based receptors often involves the introduction of functional groups that can engage in specific non-covalent interactions with the target guest. These interactions can include hydrogen bonding, electrostatic interactions, and hydrophobic effects. The size and shape of the binding pocket can also be tailored by modifying the ethanoacridine scaffold or by introducing linker units of varying lengths and flexibility. The binding process is a dynamic equilibrium between the free host and guest and the host-guest complex.

Development of Functional Materials Utilizing the Ethanoacridine Scaffold

The unique structural and electronic properties of the this compound framework have led to its exploration in the development of a range of functional materials. The ability to control the self-assembly and packing of these molecules opens up possibilities for creating materials with tailored properties.

| Material Type | Application |

| Porous Organic Materials | By designing ethanoacridine derivatives that self-assemble into porous networks, materials with high surface areas can be created for applications in gas storage and separation. |

| Luminescent Materials | The inherent fluorescence of the acridine (B1665455) moiety can be modulated by substitution and aggregation. This allows for the development of materials for use in organic light-emitting diodes (OLEDs) and chemical sensors. |

| Molecular Machines | The rigid, gear-like shape of the ethanoacridine unit makes it an attractive component for the construction of molecular-level machinery, such as rotors and switches. |

The versatility of the this compound scaffold, combined with the principles of supramolecular chemistry, provides a powerful platform for the bottom-up construction of novel functional materials with precisely controlled structures and properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.